molecular formula C19H23N5O3S B447754 N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B447754
M. Wt: 401.5g/mol
InChI Key: QKKJJXNYGATORB-UHFFFAOYSA-N
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Description

N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzothiophene ring, a pyrazole ring, and several functional groups such as cyano, nitro, and acetamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions.

    Formation of the Pyrazole Ring: This can be synthesized through condensation reactions involving hydrazines and 1,3-diketones.

    Coupling of the Benzothiophene and Pyrazole Rings: This step involves the formation of the acetamide linkage, typically through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring could yield sulfoxides or sulfones, while reduction of the nitro group could yield corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-cyanoacetamide
  • N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-pyrrolidinyl)acetamide
  • N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

Uniqueness

What sets N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE apart is its combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H23N5O3S

Molecular Weight

401.5g/mol

IUPAC Name

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C19H23N5O3S/c1-11-7-16(24(26)27)22-23(11)10-17(25)21-18-14(9-20)13-6-5-12(19(2,3)4)8-15(13)28-18/h7,12H,5-6,8,10H2,1-4H3,(H,21,25)

InChI Key

QKKJJXNYGATORB-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C#N)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C#N)[N+](=O)[O-]

Origin of Product

United States

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